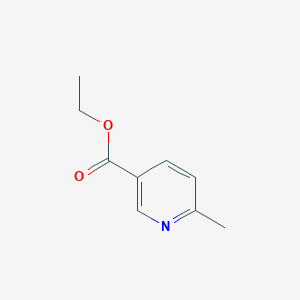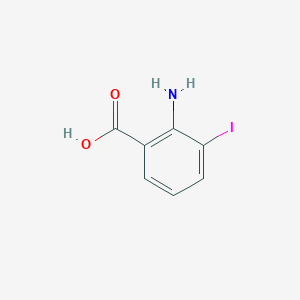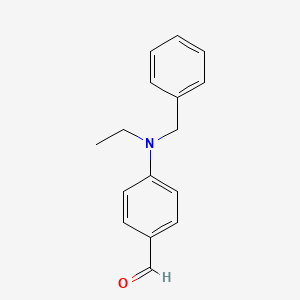![molecular formula C7H4BrF3O2S B1267817 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene CAS No. 312-20-9](/img/structure/B1267817.png)
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfone and sulfonyl-containing compounds often involves reactions with various electrophiles and nucleophiles. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles in the presence of zinc metal to yield highly functionalized sulfones, which can further react to yield compounds with diverse functional groups, demonstrating the synthetic versatility of sulfone derivatives similar to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene (Auvray et al., 1985).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of sulfonamide compounds have been analyzed using Density Functional Theory (DFT), highlighting the stability arising from hyper-conjugative interactions and charge delocalization (Sarojini et al., 2012). These analyses shed light on the molecular geometry, electron density distribution, and potential reactivity sites of sulfone and sulfonyl-containing molecules.
Chemical Reactions and Properties
Sulfone derivatives participate in various chemical reactions, including [3+2] cycloadditions, demonstrating their utility in synthesizing functionalized molecules with sulfonyl fluoride moieties (Leng & Qin, 2018). Additionally, derivatives of trifluoropropene, similar in reactivity to the sulfonyl group in 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, have been shown to afford trifluoromethyl substituted compounds through 1,3-dipolar cycloadditions (Plancquaert et al., 1996).
Physical Properties Analysis
The physical properties of sulfonamide and sulfone derivatives, such as melting points, solubility, and crystallinity, can be influenced by their molecular structure. For instance, the crystal structure analysis of specific sulfonamide derivatives provides insights into the intermolecular interactions and potential implications on solubility and stability (Chekhlov, 2004).
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene and related compounds, including reactivity, stability under various conditions, and the nature of products formed in reactions with different nucleophiles and electrophiles, can be explored through experimental and theoretical studies. Charge density analysis and experimental data provide insights into the reactivity and interaction patterns of sulfonium salts, which are closely related to sulfone chemistry (Ahmed et al., 2013).
Wissenschaftliche Forschungsanwendungen
Multi-Coupling Reagent in Organic Synthesis
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene finds application as a versatile multi-coupling reagent in organic synthesis. A related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, reacts with various electrophiles to yield highly functionalized sulfones. These sulfones can then be transformed into enones or dienones, indicating the potential of such compounds in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Organometallic Synthesis
Another significant application is in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally similar to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, has been used as a starting material for creating various organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Michael-Induced Ramberg-Bäcklund Reaction
Bromomethyl ß-styryl and ß-bromostyryl sulfones, closely related to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, undergo the Michael-induced Ramberg-Bäcklund reaction. This reaction is used to create various aromatic compounds, demonstrating the compound's utility in complex organic transformations (Vasin, Bolusheva, & Razin, 2003).
SuFEx Click Chemistry
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is also pivotal in SuFEx click chemistry, a method widely used in materials science and drug discovery. For example, 1-Bromoethene-1-sulfonyl fluoride, a compound with a similar structure, has been used as a robust SuFEx connector, demonstrating the potential of bromo-trifluoromethyl-sulfonyl benzene derivatives in this field (Smedley et al., 2018).
Building Blocks for Molecular Electronics
Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, which are structurally similar to 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, serve as precursors for synthesizing molecular wires. These compounds are essential in the field of molecular electronics, indicating the potential applications of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene in this area (Stuhr-Hansen et al., 2005).
Eigenschaften
IUPAC Name |
1-bromo-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFLBCPGQCBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306139 | |
| Record name | 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene | |
CAS RN |
312-20-9 | |
| Record name | 312-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

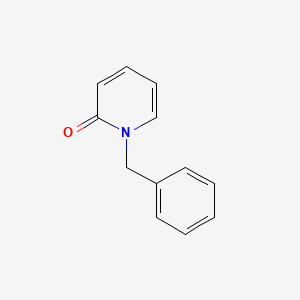
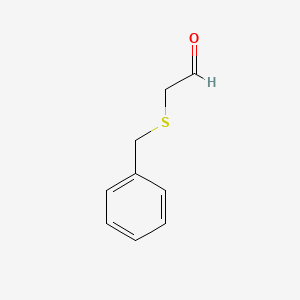
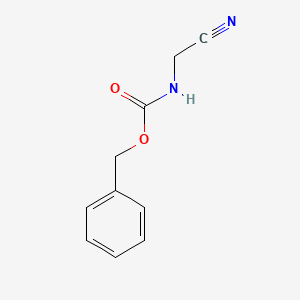
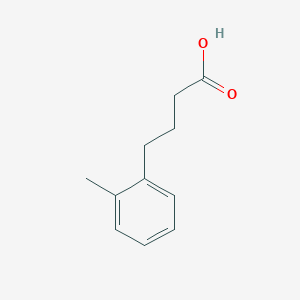
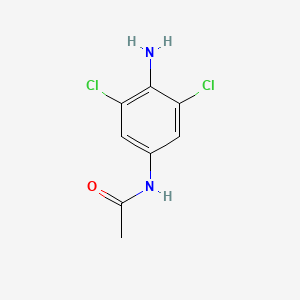
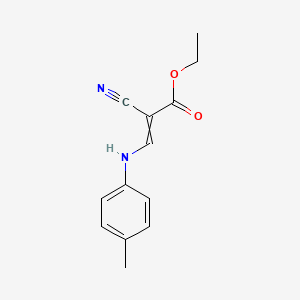
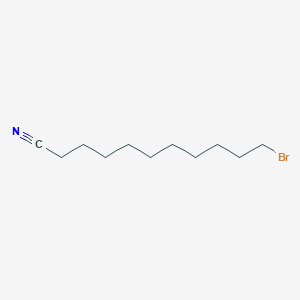
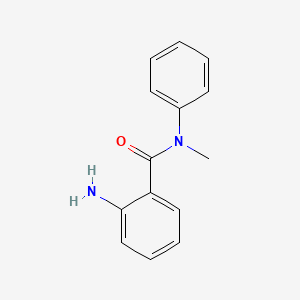
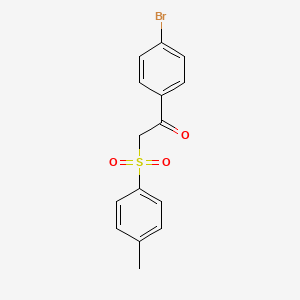
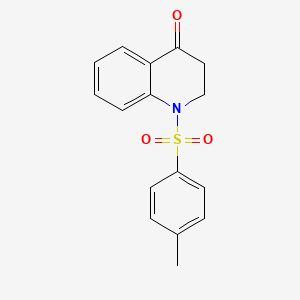
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
